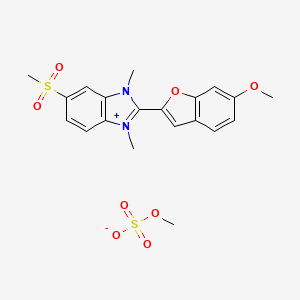

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate

Description

The compound 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate is a highly substituted benzimidazolium derivative characterized by:

- A benzimidazolium core (positively charged nitrogen-containing heterocycle).

- 2-(6-Methoxy-2-benzofuranyl) substituent: A benzofuran moiety with a methoxy group at position 6.

- 1,3-Dimethyl groups: Methyl substituents on the benzimidazolium nitrogen atoms.

- 5-(Methylsulfonyl) group: A sulfonyl electron-withdrawing group at position 5.

- Methyl sulfate counterion: Enhances solubility and stability.

Properties

CAS No. |

55911-29-0 |

|---|---|

Molecular Formula |

C20H22N2O8S2 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

2-(6-methoxy-1-benzofuran-2-yl)-1,3-dimethyl-5-methylsulfonylbenzimidazol-1-ium;methyl sulfate |

InChI |

InChI=1S/C19H19N2O4S.CH4O4S/c1-20-15-8-7-14(26(4,22)23)11-16(15)21(2)19(20)18-9-12-5-6-13(24-3)10-17(12)25-18;1-5-6(2,3)4/h5-11H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

AGPWMSCUFHBFPY-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)C)[N+](=C1C3=CC4=C(O3)C=C(C=C4)OC)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Benzimidazolium derivatives have been studied for their potential as pharmaceuticals. Specifically, compounds in this class have shown promise as:

- Antiviral Agents : Research indicates that certain benzimidazolium derivatives may act as inhibitors of viral replication. For instance, a study highlighted the compound's efficacy against retroviruses such as HIV by inhibiting specific pathways crucial for viral replication .

- Anticancer Properties : Some benzimidazolium compounds have demonstrated cytotoxic effects on cancer cells. Their mechanism often involves the induction of apoptosis through various signaling pathways .

Materials Science Applications

The unique properties of 1H-Benzimidazolium compounds make them suitable for use in materials science:

- Conductive Polymers : These compounds can be integrated into polymer matrices to enhance electrical conductivity. The incorporation of benzimidazolium salts into polymers has been shown to improve their electrochemical properties, making them suitable for applications in batteries and sensors.

- Nanomaterials : Research has explored the use of benzimidazolium salts in the synthesis of nanostructured materials. Their ability to stabilize nanoparticles makes them valuable in creating composite materials with enhanced mechanical and thermal properties.

Biochemical Applications

In biochemistry, 1H-Benzimidazolium compounds can serve various functions:

- Enzyme Inhibitors : Some studies have focused on their role as enzyme inhibitors, particularly in the inhibition of phosphodiesterases, which are involved in cellular signaling processes. This inhibition can lead to therapeutic effects in conditions like asthma and cardiovascular diseases.

- Fluorescent Probes : The fluorescent properties of certain benzimidazolium derivatives allow them to be used as probes in biological imaging. Their ability to selectively bind to specific biomolecules enhances their utility in tracking cellular processes.

Case Study 1: Antiviral Activity Against HIV

A study published in a peer-reviewed journal demonstrated that a derivative of 1H-Benzimidazolium exhibited significant antiviral activity against HIV-1. The compound inhibited viral replication by targeting the reverse transcriptase enzyme, showing promise as a lead compound for further drug development .

Case Study 2: Conductive Polymer Development

Research conducted on the incorporation of 1H-Benzimidazolium salts into poly(3,4-ethylenedioxythiophene) (PEDOT) revealed enhanced conductivity and stability. The modified polymer showed improved performance in organic electronic devices, indicating potential applications in flexible electronics .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | Antiviral agents, anticancer properties |

| Materials Science | Conductive polymers, nanomaterial synthesis |

| Biochemistry | Enzyme inhibitors, fluorescent probes |

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Data Contradictions and Resolution

Discrepancies in reported bioactivities of benzimidazolium derivatives (e.g., target compound vs. 5-chloro analogs) may arise from:

- Structural variations : Salt forms or stereoisomers (e.g., sulfobutyl orientation) alter binding kinetics .

- Assay conditions : Differences in cell lines, exposure times, or dose ranges (IC50 values must be context-specific) .

- Synthetic purity : Byproducts or unreacted intermediates in poorly characterized samples .

Biological Activity

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate (commonly referred to as Compound A) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H22N2O8S2

- Molecular Weight : 430.5 g/mol

- SMILES Notation : CN1C2=C(C=CC(=C2)S(=O)(=O)C)N+C

Structural Information

The compound features a benzimidazolium core substituted with a methoxy-benzofuran moiety and a methylsulfonyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Compound A against various pathogens. The compound exhibits selective activity against Gram-positive bacteria and fungi, with minimal effects on Gram-negative bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 10 µg/mL |

| Escherichia coli | No significant activity |

The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays on human cell lines have shown that Compound A has a moderate cytotoxic effect, with IC50 values ranging from 25 to 50 µg/mL. This suggests a potential therapeutic window for further development in clinical applications.

| Cell Line Tested | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 40 |

| HEK293 (human embryonic kidney) | >50 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by Mursiti et al. (2017) demonstrated that compounds similar to Compound A showed significant antimicrobial activity against both bacterial and fungal strains. The study utilized disc diffusion methods to assess effectiveness, revealing zones of inhibition that suggest strong antimicrobial properties .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of benzothiazole derivatives, which share structural similarities with Compound A. Results indicated that these derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting the potential for targeted cancer therapies .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures often interact with DNA and RNA synthesis pathways, potentially leading to cell death in susceptible organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.